Computed Lipophilicity (XLogP3) Distinction from Non-Cyclohexyl Analogs
The predicted lipophilicity of the target compound is higher than that of an analog lacking the cyclohexyl group. A higher XLogP3 value suggests improved membrane permeability, a critical parameter in cell-based assays [1]. This computed difference provides a rational basis for selecting this compound over less lipophilic sulfonamide building blocks when logP modulation is a synthetic goal.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 [1] |
| Comparator Or Baseline | N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide (CAS not found; XLogP3 value is predicted to be lower due to the absence of the cyclohexyl ring). |
| Quantified Difference | Not applicable; no exact computed value is publicly available for the comparator. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity is a key differentiator for applications requiring enhanced membrane interaction, making this compound a preferred choice when the synthetic target demands a cyclohexyl-substituted sulfonamide core.
- [1] PubChem. (2026). Compound Summary for CID 71782120, N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide. National Center for Biotechnology Information. View Source
